

An In-Depth Technical Guide to SR58611A: Chemical Structure, Properties, and Signaling Pathways

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Compound of Interest		
Compound Name:	Amibegron Hydrochloride	
Cat. No.:	B1662959	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of SR58611A, also known as Amibegron. It details the compound's mechanism of action as a selective β 3-adrenoceptor agonist and its downstream effects on key neurotransmitter systems. This document also includes detailed experimental protocols from pivotal studies and visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Properties

SR58611A is a synthetic compound belonging to the phenylethanolamine class of molecules. Its chemical structure is characterized by a tetralin moiety linked to a chlorophenyl ethanolamine group via an ether and an amine bridge.

Chemical Structure:

Chemical Structure of SR58611A		



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Caption: 2D Chemical Structure of SR58611A (Amibegron).

Physicochemical and Pharmacological Properties:

The following tables summarize the key chemical and pharmacological properties of SR58611A and its hydrochloride salt.

Identifier	Value	Reference
IUPAC Name	ethyl 2-[[(7S)-7-[[(2R)-2-(3- chlorophenyl)-2- hydroxyethyl]amino]-5,6,7,8- tetrahydronaphthalen-2- yl]oxy]acetate	[1][2]
Synonyms	Amibegron, SR-58611A	[1][3]
CAS Number	121524-08-1 (free base), 121524-09-2 (hydrochloride)	[1]
Molecular Formula	C22H26CINO4	[1][2]
Molecular Weight	403.90 g/mol (free base), 440.36 g/mol (hydrochloride)	[1][4]

Property	Value	Reference
Melting Point	Not available	
Solubility	DMSO: ≥ 20 mg/mL	
pKa (Strongest Basic)	9.7 (predicted)	-
LogP	3.89 (predicted)	-
EC50 (β3-adrenoceptor, rat colon)	3.5 nM	[4]
Appearance	White to off-white solid	[4]



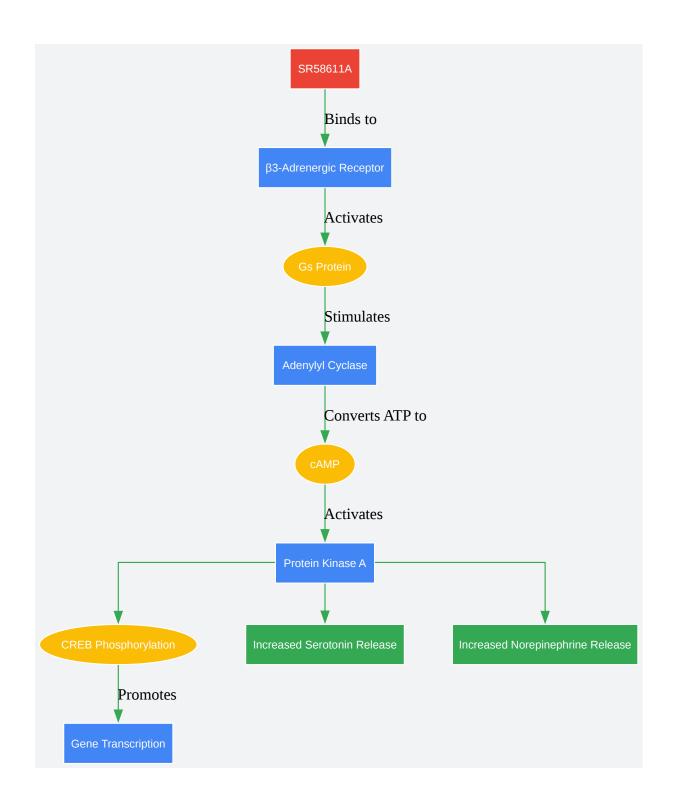
Pharmacological Profile: A Selective β3-Adrenoceptor Agonist

SR58611A is a potent and selective agonist for the β 3-adrenergic receptor.[4] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily found in adipose tissue and the gastrointestinal tract, but also in the central nervous system.[4] The activation of β 3-adrenoceptors by SR58611A initiates a cascade of intracellular signaling events, leading to its observed anxiolytic and antidepressant-like effects in preclinical models. [4]

Signaling Pathways

The primary signaling pathway activated by SR58611A upon binding to the β3-adrenoceptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).





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Caption: SR58611A-activated β 3-adrenoceptor signaling cascade.



Effects on Neurotransmitter Systems

A key aspect of SR58611A's pharmacological profile is its ability to modulate serotonergic and noradrenergic neurotransmission. In vivo studies have demonstrated that administration of SR58611A leads to an increase in the synthesis and release of both serotonin (5-HT) and norepinephrine (NE) in various brain regions. This effect is believed to be a major contributor to its antidepressant and anxiolytic properties.

Experimental Protocols

The following sections provide summaries of the methodologies used in key studies investigating the effects of SR58611A.

In Vivo Microdialysis for Neurotransmitter Release

This protocol, adapted from Claustre et al. (2008), is used to measure the extracellular levels of serotonin and norepinephrine in the brain of freely moving rats following SR58611A administration.

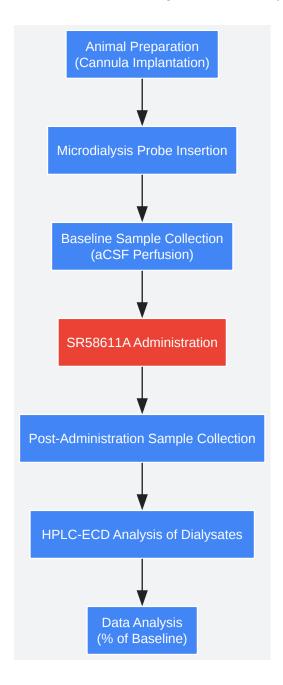
Objective: To determine the effect of SR58611A on the release of monoamine neurotransmitters in the prefrontal cortex.

Methodology:

- Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the prefrontal cortex.
- Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
- Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of SR58611A or vehicle.
- Neurochemical Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.



• Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels (the average of the samples collected before drug administration).



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Caption: Experimental workflow for in vivo microdialysis.

Forced Swim Test (FST) for Antidepressant-like Activity



This protocol, based on the study by Tamburella et al. (2010), is a widely used behavioral assay to screen for antidepressant-like effects of compounds in rodents.

Objective: To assess the antidepressant-like properties of SR58611A.

Methodology:

- Apparatus: A cylindrical container filled with water (25°C) to a depth that prevents the animal from touching the bottom or escaping.
- Procedure:
 - Pre-test session (Day 1): Rats are placed in the water for 15 minutes.
 - Test session (Day 2): 24 hours after the pre-test, the animals are administered SR58611A
 or vehicle and placed back in the water for 5 minutes.
- Behavioral Scoring: The duration of immobility (floating without struggling) during the test session is recorded by a trained observer or an automated tracking system.
- Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

SR58611A is a selective β 3-adrenoceptor agonist with a well-defined chemical structure and a promising pharmacological profile. Its mechanism of action, involving the modulation of central serotonergic and noradrenergic systems via the cAMP-PKA signaling pathway, provides a strong rationale for its observed antidepressant and anxiolytic-like effects in preclinical models. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the therapeutic potential of SR58611A and other compounds targeting the β 3-adrenoceptor. This in-depth technical guide serves as a valuable resource for scientists and drug development professionals working in the field of neuroscience and psychopharmacology.

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